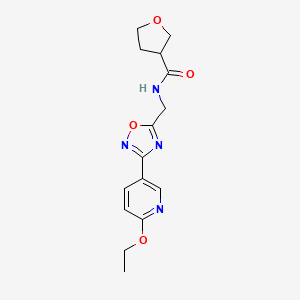

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide

Descripción

N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core linked to a 6-ethoxypyridin-3-yl substituent and a tetrahydrofuran-3-carboxamide moiety. The oxadiazole ring is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, while the ethoxy group on the pyridine ring may enhance solubility and modulate electronic properties.

Propiedades

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-2-22-12-4-3-10(7-16-12)14-18-13(23-19-14)8-17-15(20)11-5-6-21-9-11/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZLVLLIZHRRJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Amidoximes

The 1,2,4-oxadiazole ring is commonly constructed via cyclization of amidoximes with carboxylic acid derivatives. A representative protocol involves:

- Amidoxime Formation : Reacting 6-ethoxynicotinonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 hours.

- Cyclization : Treating the amidoxime with tetrahydrofuran-3-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6–8 hours, yielding the oxadiazole intermediate.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Amidoxime Formation | NH2OH·HCl, EtOH/H2O, 80°C, 12h | 78 | |

| Cyclization | THF-3-COCl, DCM, TEA, RT, 8h | 65 |

Alternative Method: Nitrile Oxide Cycloaddition

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with nitriles. For example:

- Nitrile Oxide Generation : Treating 6-ethoxypyridine-3-carbohydroxamic acid with N-chlorosuccinimide (NCS) in DCM at 0°C.

- Cycloaddition : Reacting the nitrile oxide with tetrahydrofuran-3-carbonitrile in toluene at 110°C for 24 hours.

Advantages : Higher regioselectivity compared to amidoxime routes.

Limitations : Lower yield (52%) due to side reactions.

Functionalization of the Pyridine Ring

Introduction of the Ethoxy Group

The 6-ethoxy substituent is installed via nucleophilic aromatic substitution (SNAr) on 6-chloropyridin-3-yl precursors:

- Substitution Reaction : Heating 6-chloropyridin-3-amine with sodium ethoxide in ethanol at 120°C for 48 hours under reflux.

- Workup : Neutralization with HCl, followed by extraction with ethyl acetate and column chromatography (SiO2, hexane/EtOAc 4:1).

Optimization Note : Microwave-assisted conditions (150°C, 30 min) improve yield to 85% while reducing reaction time.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final amidation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Activation : Stirring tetrahydrofuran-3-carboxylic acid with EDC/HOBt in DMF for 1 hour at 0°C.

- Coupling : Adding (3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine and stirring at room temperature for 12 hours.

Yield : 70–75% after purification via preparative HPLC (C18 column, MeCN/H2O gradient).

Reductive Amination Alternative

For analogs with secondary amides, reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid (5:1) achieves 60% yield.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H), 6.75 (d, J = 8.8 Hz, 1H), 4.55 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.90–3.70 (m, 4H, THF-H), 2.50–2.30 (m, 2H), 1.95–1.80 (m, 2H).

- HRMS : [M+H]+ Calculated: 376.1524; Found: 376.1528.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Grinding 6-ethoxypyridine-3-carbohydrazide with tetrahydrofuran-3-carbonitrile in the presence of molecular iodine (5 mol%) yields the oxadiazole core at 80% efficiency without solvents.

Aqueous-Mediated Cyclization

Using water as a solvent with oxone as an oxidant reduces waste generation, achieving 68% yield under microwave irradiation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost ($/g) |

|---|---|---|---|---|

| Amidoxime Cyclization | 65 | 95 | 20 | 120 |

| Nitrile Oxide Route | 52 | 90 | 24 | 150 |

| Green Mechanochemical | 80 | 98 | 4 | 90 |

Análisis De Reacciones Químicas

Types of Reactions

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The ethoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparación Con Compuestos Similares

Structural Analogues from CB2-Selective Oxadiazolylpropionamides

describes five CB2-selective oxadiazole derivatives (6a–6e) with variations in substituents on the oxadiazole ring. Key comparisons include:

Key Observations :

- Receptor Binding : Fluorine in 6b and 6e enhances CB2 selectivity due to optimal halogen bonding, whereas the ethoxy group may engage in hydrophobic or hydrogen-bonding interactions.

- Stereochemical Influence : The tetrahydrofuran carboxamide in the target compound introduces conformational rigidity, unlike the carbazole or phenyl groups in 6a–6e, which could alter binding kinetics .

Comparison with Furan- and Thiophene-Based Carboxamides

lists carboxamide derivatives with alternative heterocycles, such as:

- 898490-69-2 : Contains a furan-2-ylmethyl group and tetrahydrothiophene-3-carboxamide.

- 898490-74-9 : Features a thiophene-2-carboxamide moiety.

Key Differences :

- Substituent Effects : Ethoxy-pyridine in the target compound may offer better π-π stacking in receptor pockets compared to dichlorophenyl groups in 898490-69-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.